6-aminopyridazine-3-sulfonamide
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Overview
Description
6-Aminopyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a sulfonamide group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
6-Aminopyridazine-3-sulfonamide is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets .
Mode of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibition of folic acid synthesis is crucial as it is essential for the further production of DNA in bacteria .
Biochemical Pathways
It is known that pyridazine derivatives can affect a wide range of physiological effects . As a sulfonamide, it likely interferes with the synthesis of folic acid, a crucial component in the production of DNA .
Pharmacokinetics
The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a way that can be advantageous when deployed judiciously .
Result of Action
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds . Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years .
Biochemical Analysis
Biochemical Properties
6-Aminopyridazine-3-sulfonamide, as a pyridazine derivative, can play a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the unique physicochemical properties of the pyridazine ring . For instance, its robust, dual hydrogen-bonding capacity can be of importance in drug-target interactions .
Cellular Effects
Pyridazine derivatives have been shown to have numerous practical applications, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Mechanism
The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Dosage Effects in Animal Models
It is known that sulfonamides, a group to which this compound belongs, can cause various unfavorable side effects, including diseases of the digestive and respiratory tracts .
Metabolic Pathways
Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyridazine-3-sulfonamide typically involves the introduction of the sulfonamide group onto a pyridazine ring. One common method is the reaction of 6-aminopyridazine with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the use of sodium sulfinates and amines. An efficient method for the preparation of sulfonamides is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Aminopyridazine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the synthesis of agrochemicals and other biologically active compounds.
Comparison with Similar Compounds
6-Aminopyridazine-3-sulfonamide can be compared with other similar compounds such as:
6-Aminopyridazine: Lacks the sulfonamide group, resulting in different biological activities.
3-Aminopyridazine-6-sulfonamide: Positional isomer with potentially different reactivity and biological properties.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a pyridazine ring, used as an antibacterial agent
The uniqueness of this compound lies in its combination of the pyridazine ring and sulfonamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
930599-68-1 |
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Molecular Formula |
C4H6N4O2S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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